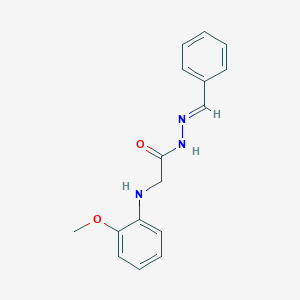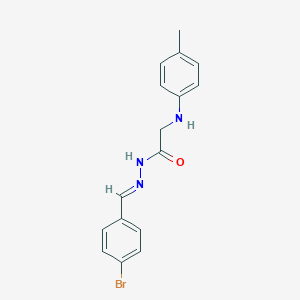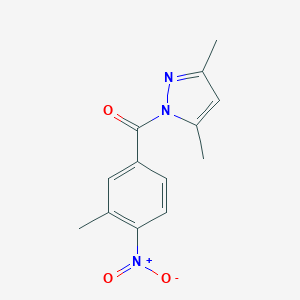![molecular formula C23H22N4O7S B387818 N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B387818.png)
N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, methoxy groups, and a benzenesulfonamide moiety. These functional groups contribute to its chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 3-nitro-4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-oxoethyl benzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using industrial reactors and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
作用機序
The mechanism of action of N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups can participate in hydrogen bonding or electrostatic interactions, while the benzenesulfonamide moiety may enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide
- N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and methoxy groups, along with the benzenesulfonamide moiety, sets it apart from similar compounds and enhances its utility in various scientific research areas.
特性
分子式 |
C23H22N4O7S |
|---|---|
分子量 |
498.5g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H22N4O7S/c1-33-21-11-7-6-10-19(21)26(35(31,32)18-8-4-3-5-9-18)16-23(28)25-24-15-17-12-13-22(34-2)20(14-17)27(29)30/h3-15H,16H2,1-2H3,(H,25,28)/b24-15+ |
InChIキー |
QFEZPATVVGHPIV-BUVRLJJBSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,8-dibromo-3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B387739.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B387740.png)
![N-[1-({2-[1-(3-bromophenyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B387741.png)


![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]tryptophan](/img/structure/B387745.png)
![ETHYL (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B387748.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(4-nitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B387749.png)

![4-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B387753.png)
![3,5-dinitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B387755.png)
![Tert-butyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B387758.png)
